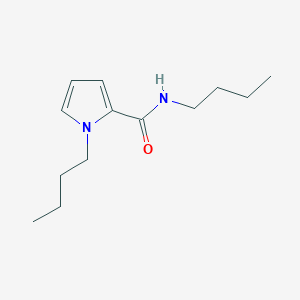

N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE

Description

Significance of Pyrrole (B145914) Carboxamide Frameworks in Contemporary Organic Chemistry

The pyrrole carboxamide framework is of paramount importance in contemporary organic chemistry due to its prevalence in biologically active compounds. This structural motif is a key pharmacophore in numerous agents with demonstrated antibacterial, antifungal, antiviral, and anticancer properties. bldpharm.comnih.gov The amide linkage provides a crucial site for hydrogen bonding interactions with biological targets, while the pyrrole ring itself can engage in various non-covalent interactions, contributing to the binding affinity and selectivity of the molecule. The versatility of the pyrrole ring and the amide group allows for extensive chemical modifications, enabling chemists to fine-tune the physicochemical and pharmacological properties of new derivatives.

Historical Development of Pyrrole-2-Carboxamide Synthetic and Derivatization Strategies

The synthesis of pyrrole-2-carboxamides has evolved significantly over the years. Early methods often involved the multi-step conversion of pyrrole itself or its simple derivatives. A common historical approach involves the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by oxidation to the corresponding carboxylic acid and subsequent amidation.

More contemporary strategies focus on efficiency and diversity. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for the derivatization of pre-formed pyrrole rings. Furthermore, multicomponent reactions that allow for the construction of the pyrrole core and the introduction of the carboxamide functionality in a single step have gained prominence. The synthesis of N-substituted pyrrole-2-carboxamides can be achieved through the reaction of a pyrrole-2-carbonyl chloride or an activated ester with a primary or secondary amine. For N1-substituted derivatives, the alkylation of the pyrrole nitrogen is a key step, which can be performed before or after the formation of the carboxamide.

A general synthetic approach to a compound like N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE would likely involve the N-alkylation of a suitable pyrrole-2-carboxamide precursor with a butyl halide or the direct amidation of N-butylpyrrole-2-carboxylic acid with dibutylamine (B89481).

Positioning this compound within Current Research Trajectories

Currently, there is no specific mention or detailed study of this compound in the available academic literature. While research on pyrrole-2-carboxamides is vibrant, particularly in the development of new therapeutic agents, this specific dialkyl-substituted derivative has not been a focus of published research. Its physical and chemical properties, as well as any potential biological activity, remain to be determined and documented.

The existence of the compound is confirmed through its listing by some chemical suppliers, who provide basic information such as its molecular formula and weight.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H24N2O | Inferred from structure |

| Molecular Weight | 224.35 g/mol | Inferred from structure |

The lack of published data prevents the creation of detailed research findings or interactive data tables for this specific compound. The scientific community's focus has been on other derivatives of the pyrrole-2-carboxamide scaffold, leaving the characterization and potential applications of this compound as an open area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dibutylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-3-5-9-14-13(16)12-8-7-11-15(12)10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHPNYSHPPEGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CN1CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of Pyrrole 2 Carboxamides

Reactivity of the Pyrrole (B145914) Nucleus

The reactivity of the pyrrole core in N1-dibutyl-1H-pyrrole-2-carboxamide is a balance between the activating effect of the N-alkyl groups and the deactivating nature of the 2-carboxamide (B11827560) substituent.

Electrophilic Aromatic Substitution Patterns

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution preferentially at the C2 (α) position. However, in this compound, this position is already substituted. The N-dibutyl group is an activating group, donating electron density to the pyrrole ring, while the 2-carboxamide group is a deactivating group, withdrawing electron density. libretexts.orgassets-servd.hostmasterorganicchemistry.com This electronic tug-of-war directs incoming electrophiles to specific positions on the ring.

Electrophilic attack is generally directed to the C4 and C5 positions. The C5 position is sterically less hindered and electronically favored due to the activating effect of the adjacent nitrogen atom. The C4 position is also a potential site for substitution. Halogenation, such as bromination and chlorination, is a common electrophilic substitution reaction for pyrroles. nih.gov For instance, halogenation of substituted pyrroles can be achieved using various reagents, including copper(II) halides. nih.gov Nitration of deactivated aromatic compounds often requires strong nitrating agents. scispace.comrsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent Example | Major Product(s) | Minor Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-N1-dibutyl-1H-pyrrole-2-carboxamide | 4-Bromo-N1-dibutyl-1H-pyrrole-2-carboxamide |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N1-dibutyl-1H-pyrrole-2-carboxamide | 4-Nitro-N1-dibutyl-1H-pyrrole-2-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 5-Acyl-N1-dibutyl-1H-pyrrole-2-carboxamide | 4-Acyl-N1-dibutyl-1H-pyrrole-2-carboxamide |

Lithiation and Subsequent Functionalization

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. In the case of N-substituted pyrroles, lithiation can occur at specific positions depending on the directing group. acs.org The carboxamide group at the C2 position can direct lithiation to the C3 position. However, direct metalation of the pyrrole ring at positions adjacent to the nitrogen is also possible. For this compound, lithiation with a strong base like n-butyllithium (n-BuLi) is expected to primarily occur at the C5 position due to the directing effect of the pyrrole nitrogen and the electron-withdrawing nature of the C2-substituent. nih.gov The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups.

Table 2: Representative Functionalizations via Lithiation of N-Alkylpyrrole Analogs

| Lithiation Reagent | Electrophile | Functional Group Introduced | Product Type |

| n-BuLi | D₂O | Deuterium | Isotopically labeled pyrrole |

| n-BuLi | (CH₃)₃SiCl | Trimethylsilyl | Silylated pyrrole |

| n-BuLi | CO₂ | Carboxylic acid | Pyrrole-5-carboxylic acid derivative |

| n-BuLi | R-CHO (Aldehyde) | Hydroxyalkyl | 5-(Hydroxyalkyl)pyrrole derivative |

Transformations Involving the Carboxamide Functionality

The carboxamide group at the C2 position is a versatile functional handle that can undergo a range of chemical transformations.

Hydrolysis and Amidation Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. chemguide.co.ukmasterorganicchemistry.com For this compound, acidic hydrolysis would yield pyrrole-2-carboxylic acid and dibutylammonium salt, while basic hydrolysis would produce the salt of pyrrole-2-carboxylic acid and dibutylamine (B89481). umich.eduarkat-usa.orgresearchgate.net The synthesis of this compound itself is an amidation reaction, commonly achieved by reacting pyrrole-2-carboxylic acid or its activated derivative (like an acid chloride) with dibutylamine. rsc.orgwikipedia.org

Reduction and Oxidation Pathways

The tertiary amide functionality in this compound can be reduced to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.calibretexts.orgcommonorganicchemistry.com This reaction would yield (1H-pyrrol-2-yl)-N,N-dibutylmethanamine. The pyrrole ring itself is generally susceptible to oxidation, which can sometimes lead to complex mixtures of products. opennetzero.orgnih.gov The oxidation of N-alkylpyrroles can result in the formation of various oxidized species, including succinimide (B58015) derivatives, depending on the reaction conditions. opennetzero.org Controlled oxidation can potentially lead to the formation of pyrrolinones. nih.gov

Table 3: Common Reduction and Oxidation Reactions of Pyrrole-2-Carboxamide Analogs

| Reaction Type | Reagent(s) | Product Type |

| Amide Reduction | 1. LiAlH₄, 2. H₂O | 2-(Dibutylaminomethyl)-1H-pyrrole |

| Pyrrole Oxidation | m-CPBA or H₂O₂ | Pyrrolinone derivatives |

| Autoxidation | O₂ | Complex mixture including succinimides |

Intramolecular Cyclization and Cascade Reactions

The N-dibutyl groups on the pyrrole nitrogen provide potential for intramolecular cyclization reactions, although this would require specific activation of a C-H bond on one of the butyl chains. More commonly, pyrrole-2-carboxamide structures are synthesized through cascade reactions. acs.orgmdpi.comrsc.orgnih.gov These multi-step, one-pot syntheses often involve the formation of the pyrrole ring from acyclic precursors. organic-chemistry.orgnih.govnih.gov For instance, a Paal-Knorr type synthesis could involve the reaction of a 1,4-dicarbonyl compound with dibutylamine to form the N-substituted pyrrole ring. mdpi.comacs.org Intramolecular cyclization of suitably substituted N-alkyne pyrrole derivatives can also lead to fused heterocyclic systems. beilstein-journals.orgrsc.orgrsc.orgnih.gov While this compound itself is not primed for a simple intramolecular cyclization, its synthesis can be part of a cascade sequence, and derivatives could be designed to undergo such transformations.

Formation of Fused Heterocyclic Systems (e.g., Pyrrolopyrazinones)

The synthesis of fused heterocyclic systems is a significant area of research, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. Pyrrole-2-carboxamides serve as valuable precursors for creating fused bicyclic structures like pyrrolopyrazinones.

One established strategy involves the construction of a pyrrole ring onto a pre-existing diketopiperazine core. nih.gov However, an alternative and relevant approach starts with a suitably functionalized pyrrole-2-carboxamide. For instance, a synthetic sequence might involve the introduction of an amino acid or a related synthon at the N1 position of the pyrrole ring. Subsequent intramolecular cyclization between the N1-substituent and the C2-carboxamide group can lead to the formation of the desired fused pyrazinone ring.

The reaction conditions for such cyclizations are often dependent on the nature of the substituents. For a hypothetical transformation of a derivative of this compound to a pyrrolopyrazinone, the butyl group at the N1 position would first need to be replaced with a functionalized chain capable of cyclization, such as an α-amino ester group. The subsequent intramolecular amidation would forge the second ring.

Another relevant transformation is the Pauson-Khand reaction, which can be part of a sequence to generate tricyclic pyrrole-carboxamides. nih.gov This demonstrates the utility of the pyrrole scaffold in building complex, fused systems through multi-step reaction cascades. nih.gov

Table 1: Examples of Reagents for Fused Heterocycle Synthesis from Pyrrole Derivatives

| Starting Material Class | Reagent/Reaction Type | Fused Product Example |

| Diketopiperazine Precursor | Aldol Condensation / Annulation | Pyrrolodiketopiperazine |

| Pyrrole Carboxylic Acid | Amide Coupling / Intramolecular Cyclization | (+)-Phakellin |

| Allenyne | Pauson-Khand/Stetter/Paal-Knorr | Tricyclic Pyrrole-carboxamide |

Rearrangement Processes

Rearrangement reactions offer an elegant pathway to restructure molecular skeletons, often creating stereochemical complexity or accessing otherwise hard-to-make isomers. In the context of pyrrole-containing alkaloids, several rearrangement processes have been pivotal.

For example, the Overman rearrangement has been successfully employed in the synthesis of (+)-phakellin, a marine alkaloid. nih.gov This nih.govnih.gov-sigmatropic rearrangement was used to convert a hydroxyketopiperazine intermediate, derived from a pyrrole carboxylic acid, into a key amide precursor. nih.gov While this example starts from a pyrrole carboxylic acid, it highlights a powerful rearrangement applicable to the broader class of pyrrole derivatives. A similar strategy could be envisioned for a suitably functionalized this compound derivative where an allylic alcohol is present in one of the N-butyl chains, which could be converted to a trichloroacetimidate (B1259523) and then rearranged.

Another notable process is the N→C migration observed in the rearrangement of dibromophakellin to its isomer, which proceeds at elevated temperatures. nih.gov Such rearrangements underscore the potential for skeletal reorganization within the pyrrole alkaloid family, offering pathways to structural diversity.

Coordination Chemistry of this compound and Related Amides

The coordination chemistry of pyrrole-2-carboxamides is an area of growing interest. The presence of multiple heteroatoms (the pyrrole nitrogen, the amide nitrogen, and the carbonyl oxygen) provides several potential binding sites for metal ions. The specific N-substituents on both the pyrrole ring (N1) and the carboxamide nitrogen can significantly influence the ligand's steric and electronic properties, thereby dictating the structure and reactivity of the resulting metal complexes.

Ligand Design and Metal Complex Formation

This compound is a representative example of an N-substituted pyrrole-2-carboxamide ligand. The two n-butyl groups at the N1 position introduce steric bulk and enhance the lipophilicity of the molecule. The primary amide (-CONH2) provides a classic bidentate chelation site through the carbonyl oxygen and the amide nitrogen, similar to other well-studied amide ligands.

The design of ligands based on the pyrrole-2-carboxamide scaffold allows for fine-tuning of their coordination properties. nih.gov For instance, varying the substituents on the pyrrole ring or the amide nitrogen can modulate the ligand's affinity for different metal ions and influence the geometry of the resulting complex. Research on related systems has shown that the pyrrole-2-carboxamide moiety can act as a versatile building block for creating anion receptors, where coordination with a central metal or hydrogen bonding plays a key role. nih.gov

The formation of metal complexes with ligands like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The expected coordination mode would involve the amide group, although the pyrrole nitrogen could also participate in bonding, potentially leading to bridging modes or polynuclear complexes, depending on the metal and reaction conditions.

Table 2: Potential Coordination Sites and Influencing Factors

| Potential Donor Atoms | Influencing Factors on Coordination |

| Carbonyl Oxygen | Metal ion hardness/softness, solvent |

| Amide Nitrogen | Steric hindrance from N-substituents, pH |

| Pyrrole Nitrogen | Deprotonation state, steric accessibility |

Role in Catalytic Cycles (Non-Biological)

Metal complexes derived from pyrrole-based ligands have found applications in various catalytic transformations. Transition metal-catalyzed cycloaddition reactions, for example, are widely used in the synthesis of the pyrrole skeleton itself. sioc-journal.cn This implies that the pyrrole nucleus can be compatible with catalytic metal centers.

While specific catalytic applications for complexes of this compound are not documented, the structural features of such complexes suggest potential utility in non-biological catalysis. The combination of a pyrrole ring and a coordinated metal center can be designed to facilitate a range of organic reactions. For example, the N-substituents can create a specific chiral environment around the metal, enabling asymmetric catalysis.

The role of the ligand in a catalytic cycle would be to stabilize the metal center, modulate its reactivity, and influence the stereochemical outcome of the reaction. The pyrrole-2-carboxamide framework provides a tunable platform for developing new catalysts. By systematically modifying the substituents, one could optimize the ligand for specific catalytic processes, such as C-C bond formation, hydrogenations, or oxidation reactions.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Modulators of Reactivity

No specific studies on the structural modulators of reactivity for N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE were found.

Conformational Analysis and Stereochemical Impact on Molecular Interactions

No specific studies on the conformational analysis or stereochemical impact of this compound on molecular interactions were found.

Application of Structure-Guided Design Principles for Targeted Synthesis

No specific examples of the application of structure-guided design principles for the targeted synthesis of this compound or its analogs were found in the searched literature.

Development of Pharmacophore Models for Molecular Recognition (Non-Clinical Models)

No specific pharmacophore models have been developed for this compound based on the available information.

Theoretical and Computational Investigations of N1 Dibutyl 1h Pyrrole 2 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule. Through the application of density functional theory (DFT) and other computational methods, a detailed understanding of the electronic behavior and reactivity of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE can be achieved.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nist.gov A smaller gap generally suggests higher reactivity.

For analogous pyrrole (B145914) derivatives, studies have shown that the introduction of different substituent groups can significantly influence the energies of the HOMO and LUMO, thereby altering the molecule's electronic properties and reactivity. bldpharm.comresearchgate.net For this compound, the electron-donating nature of the two butyl groups on the pyrrole nitrogen and the carboxamide nitrogen is expected to influence the electron density distribution across the pyrrole ring and the amide functionality.

A theoretical calculation for a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, has demonstrated how electronic properties can be described through HOMO and LUMO compositions. ijcce.ac.ir While specific values for this compound are not available in the public domain, a hypothetical table of electronic properties based on typical values for similar organic molecules is presented below for illustrative purposes.

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.2 | Electron donating capacity |

| LUMO Energy | -1.8 | Electron accepting capacity |

| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |

| Ionization Potential | 6.2 | Energy to remove an electron |

| Electron Affinity | 1.8 | Energy released upon gaining an electron |

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available.

Spectroscopic Property Prediction and Correlation (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For the parent molecule, pyrrole-2-carboxylic acid, experimental NMR data is available. chemicalbook.com For this compound, one would expect characteristic signals for the butyl chains, in addition to the signals from the pyrrole ring protons and the amide proton.

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Theoretical IR spectra can be calculated to aid in the assignment of experimental bands. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, C-H stretching of the butyl groups and the pyrrole ring, and C-N stretching vibrations. The IR spectrum of the related pyrrole-2-carboxaldehyde provides some reference points for vibrations associated with the pyrrole ring. nist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption maxima can be correlated with transitions between electronic energy levels, such as the HOMO and LUMO. The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the pyrrole ring.

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopy | Predicted Feature | Assignment |

| 1H NMR | δ 6.0-7.0 ppm | Pyrrole ring protons |

| δ 3.0-3.5 ppm | -CH2- groups adjacent to nitrogen | |

| δ 0.9-1.8 ppm | Butyl chain protons | |

| 13C NMR | δ 160-165 ppm | Carbonyl carbon (C=O) |

| δ 110-130 ppm | Pyrrole ring carbons | |

| δ 40-50 ppm | -CH2- carbons | |

| δ 13-20 ppm | -CH3 carbons | |

| IR | ~3300 cm-1 | N-H stretch (amide) |

| ~1650 cm-1 | C=O stretch (amide) | |

| ~2800-3000 cm-1 | C-H stretch (aliphatic) | |

| UV-Vis | λmax ~260-290 nm | π-π* transition |

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of this compound and its interactions with its environment over time. Such simulations are valuable for understanding how the molecule behaves in different solvents or in the presence of other molecules. For instance, the Automated Topology Builder (ATB) can be used to develop molecular force fields for MD simulations of related biomolecular systems. uq.edu.au Studies on other pyrrole derivatives, such as thieno[3,2-b]pyrrole, have utilized MD simulations to understand their interactions with biological targets. nih.govscispace.comrsc.org

In Silico Molecular Docking Studies with Protein Models (Non-Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed against various non-clinical protein targets to explore potential binding modes and affinities. This can help in identifying potential off-target interactions or for understanding its behavior in biological systems in a non-clinical context. Research on other fused 1H-pyrroles has employed molecular docking to investigate their interactions with protein kinases like EGFR and CDK2. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. bldpharm.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the amide group, making it a likely site for electrophilic attack. The hydrogen atom of the amide group would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack. The pyrrole ring would also display a distinct electrostatic potential pattern influenced by the nitrogen heteroatom and the substituent groups. The negative and positive regions on the molecule's surface are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Mechanistic Insights into the Biological Activities of this compound in Non-Clinical Settings

The following article delves into the current understanding of the biological activities of the chemical compound this compound, focusing exclusively on its mechanistic investigations in non-clinical contexts. The content is based on available scientific literature and is structured to provide a detailed overview of its enzymatic interactions and its effects on microbial and parasitic organisms at a molecular level.

Mechanistic Investigations of Biological Activities Non Clinical Contexts

Interactions with Cellular Pathways in Model Systems (Non-Human Cells)

Research into the biological activities of pyrrole-2-carboxamide derivatives in non-clinical, non-human model systems has primarily focused on their potent antibacterial properties, particularly against mycobacteria. These investigations have elucidated the key cellular pathways targeted by this class of compounds.

A significant body of research has identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a primary target of pyrrole-2-carboxamide derivatives. nih.gov MmpL3 is an essential transporter protein in mycobacteria, playing a critical role in the biosynthesis of the unique and complex mycobacterial cell wall. nih.gov This protein is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, across the cytoplasmic membrane. nih.gov The inhibition of MmpL3 disrupts the TMM transport, leading to an accumulation of TMM in the cytoplasm and a subsequent halt in the synthesis of mycolic acids, which are vital components of the mycobacterial outer membrane. nih.gov

Studies utilizing model organisms such as Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, have been instrumental in confirming MmpL3 as the target. In these model systems, the potency of pyrrole-2-carboxamide derivatives was assessed against both wild-type and mutated strains of M. smegmatis expressing the mmpL3 gene from M. tuberculosis. nih.gov Furthermore, metabolic labeling assays using [14C] acetate (B1210297) have directly demonstrated the inhibitory effect of these compounds on mycolic acid biosynthesis. nih.gov

Structure-activity relationship (SAR) studies have provided detailed insights into the molecular interactions between pyrrole-2-carboxamide derivatives and the MmpL3 protein. These studies have highlighted the critical importance of specific structural features for potent inhibitory activity. For instance, research has shown that the hydrogens on the pyrrole-2-carboxamide moiety are crucial for potency. nih.gov Docking studies suggest that these hydrogens form essential hydrogen bonds with amino acid residues, such as ASP645, within the active site of the MmpL3 protein. nih.gov

The substitution patterns on the pyrrole ring and the carboxamide nitrogen have been shown to significantly impact the anti-mycobacterial activity. For example, replacing the hydrogen on the pyrrole nitrogen with a methyl group resulted in a significant reduction in activity. nih.gov A further loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups, underscoring the importance of hydrogen bonding in the inhibitor-protein interaction. nih.gov While specific data for this compound is not extensively available in the reviewed literature, the established SAR principles suggest that the presence of bulky alkyl groups, such as dibutyl, on the pyrrole nitrogen would likely interfere with the optimal binding to the MmpL3 active site, potentially leading to reduced or altered biological activity compared to unsubstituted or smaller substituted analogues.

The following tables present research findings on the biological activity of various pyrrole-2-carboxamide derivatives in non-human model systems, illustrating the impact of structural modifications on their efficacy.

| Compound ID | R1 (Pyrrole N1) | R2 (Amide N) | Target Organism | MIC (μg/mL) | IC50 (μg/mL) | Reference |

| 5 | H | H | M. tuberculosis H37Rv | <0.016 | >64 | nih.gov |

| 12 | CH3 | H | M. tuberculosis H37Rv | 3.7 | >64 | nih.gov |

| 13 | CH3 | CH3 | M. tuberculosis H37Rv | >32 | >64 | nih.gov |

| 16 | H | H (with fluorophenyl) | M. tuberculosis H37Rv | <0.016 | >64 | nih.gov |

| 17 | H | H (with fluorophenyl) | M. tuberculosis H37Rv | <0.016 | >64 | nih.gov |

| 18 | H | H (with fluorophenyl) | M. tuberculosis H37Rv | <0.016 | >64 | nih.gov |

Advanced Applications in Chemical Science and Technology

Materials Science Applications

The unique structure of N-substituted pyrrole-2-carboxamides, including the dibutyl derivative, suggests their potential utility in the development of novel materials with tailored properties. The presence of the pyrrole (B145914) ring, a key component in conductive polymers, combined with the N-dialkyl substitution, opens avenues for creating soluble and processable functional materials.

Integration into Functional Polymers and Conducting Materials

While specific research on the integration of N1-dibutyl-1H-pyrrole-2-carboxamide into functional polymers is not extensively documented, the broader class of N-substituted pyrroles is of significant interest in the field of conducting polymers. Polypyrrole (PPy) is a well-known conducting polymer, but its application is often limited by its poor solubility and processability. The introduction of alkyl groups, such as the dibutyl groups in this compound, at the N-position of the pyrrole ring can enhance the solubility of the resulting polymers in organic solvents. This improved solubility allows for easier processing and the formation of thin films and other structured materials, which is crucial for their application in electronic devices.

The N-substitution can also influence the electrochemical and optical properties of the polymers. While N-alkylation can sometimes decrease the conductivity compared to unsubstituted polypyrrole, it allows for fine-tuning of the material's properties for specific applications where high conductivity is not the primary requirement, but processability and stability are.

Development of Optical and Electronic Components

Pyrrole-containing compounds are known to exhibit interesting optical and electronic properties. The pyrrole ring can act as an electron-rich component in donor-acceptor chromophores, which are the fundamental units of nonlinear optical (NLO) materials. These materials have applications in a range of photonic devices, including optical switches and frequency converters. The substitution pattern on the pyrrole ring and the nature of the acceptor group can be modified to tune the NLO response.

Role in Agrochemical Science

Derivatives of pyrrole-2-carboxamide have been investigated for their potential as active ingredients in agrochemicals due to their biological activity against various pests and pathogens.

Insecticidal and Acaricidal Properties and Modes of Action (Non-Dosage Specific)

Pyrrole-2-carboxamides have been identified as a novel class of insect ryanodine (B192298) receptor (RyR) activators. nih.gov The RyR is a calcium channel that plays a critical role in muscle contraction in insects, and its modulation can lead to paralysis and death. nih.gov This mode of action is the same as that of the commercially successful diamide (B1670390) insecticides. nih.gov

Research has shown that certain pyrrole-2-carboxamide analogs exhibit potency comparable to commercial diamides when tested against the RyR of the fruit fly, Drosophila melanogaster. nih.gov However, in whole-insect screening, these compounds have displayed poor insecticidal activity, which has been attributed to factors such as differential selectivity between insect receptors and rapid detoxification by the insects. nih.gov The effectiveness of these compounds can be significantly reduced by a single point mutation (G4946E) in the RyR gene, which also confers resistance to diamide insecticides, indicating a shared binding domain. nih.gov

Furthermore, other studies on 2-aryl-pyrrole derivatives have demonstrated significant insecticidal and acaricidal activities. acs.org For instance, certain compounds have shown high efficacy against pests like the oriental armyworm and spider mites, with some derivatives exhibiting activity several times higher than the commercial standard, Chlorfenapyr. acs.org The N-substituents on the pyrrole ring are known to influence the insecticidal and acaricidal potency of these compounds. researchgate.net

The following table summarizes the insecticidal and acaricidal activities of selected pyrrole derivatives from various studies.

| Compound Class | Target Pest | Activity | Reference |

| Pyrrole-2-carboxamides | Fruit fly (Drosophila melanogaster) | Potent RyR activators, but poor whole-insect activity | nih.gov |

| 2-Aryl-pyrrole derivatives | Oriental armyworm, Mosquito, Spider mite | Activities equal to or superior to Chlorfenapyr | acs.org |

| N-substituted pyrrole derivatives | Southern armyworm, Western potato leafhopper, Tobacco budworm | High mortality at low concentrations | researchgate.net |

Herbicidal and Fungicidal Potential (Non-Dosage Specific)

The pyrrole-2-carboxamide scaffold has also been explored for its potential in developing new herbicides and fungicides.

Herbicidal Potential: Patented research has shown that certain 4,5-dihalopyrrole-2-carboxamide derivatives possess both pre- and post-emergence herbicidal activity. google.com These compounds can be formulated in various ways, including as aerosol sprays, foams, or in combination with other agricultural chemicals like fertilizers and insecticides. google.com Additionally, other pyrrole derivatives, such as 2,3-dihydro-2-oxo-1H-pyrrole derivatives, have been synthesized and shown to have excellent herbicidal activity against specific weeds found in rice paddies. researchgate.net

Fungicidal Potential: Structurally novel pyrazole-pyrrole carboxamide derivatives have been discovered to be potent succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.orgepa.gov SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition can lead to effective fungal control. Several of these compounds have demonstrated excellent fungicidal activity against destructive fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea, with potencies comparable to commercial SDHI fungicides like thifluzamide. acs.orgepa.gov Other studies have also reported the antifungal activity of various pyrrole derivatives containing sulfonamido moieties and pyrazole-thiazole carboxamides. researchgate.netnih.govnih.gov

The table below presents findings on the herbicidal and fungicidal activities of different classes of pyrrole carboxamide derivatives.

| Compound Class | Activity | Mode of Action | Target Organisms | Reference |

| 4,5-Dihalopyrrole-2-carboxamides | Herbicidal | Not specified | Various weeds (pre- and post-emergence) | google.com |

| 2,3-Dihydro-2-oxo-1H-pyrrole derivatives | Herbicidal | Not specified | Paddy weeds (e.g., Echinochloa oryzicola) | researchgate.net |

| Pyrazole-pyrrole carboxamides | Fungicidal | Succinate Dehydrogenase (SDH) Inhibition | Sclerotinia sclerotiorum, Rhizoctonia solani, Pyricularia grisea | acs.orgepa.gov |

| Pyrrole derivatives with sulfonamido moieties | Fungicidal | Not specified | Various fungi | researchgate.net |

| Pyrazole-thiazole carboxamides | Fungicidal | Not specified | Rhizoctonia cerealis, Rhizoctonia solani, Puccinia sorghi | nih.gov |

| Pyrazole/Pyrrole carboxamides | Fungicidal | SDH and Ergosterol Biosynthesis Inhibition | Colletotrichum camelliae | nih.gov |

Applications in Advanced Chemical Reagents and Catalysts

The use of this compound specifically as an advanced chemical reagent or catalyst is not well-documented in the available scientific literature. However, related pyrrole compounds serve as important building blocks in organic synthesis. For example, pyrrole-2-carboxaldehyde is a known chemical reagent used in the synthesis of more complex molecules. medchemexpress.com The pyrrole-2-carboxamide moiety itself is a key structural component that can be introduced into molecules through various synthetic routes to access compounds with desired biological or material properties. nih.gov While this compound's direct role as a reagent or catalyst remains to be explored, its synthesis and derivatization are of interest for creating novel compounds with potential applications in medicine and materials science.

Contribution to Natural Product Research and Analog Development

The pyrrole-2-carboxamide core is a recurring motif in a multitude of natural products, particularly those isolated from marine organisms, that exhibit a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. The strategic modification of this core structure, including alterations at the N1 position of the pyrrole ring and the amide nitrogen, has emerged as a powerful approach for the development of novel therapeutic agents. The introduction of alkyl groups, such as the butyl chains present in this compound, can significantly influence the physicochemical properties and biological efficacy of the resulting analogs.

Research into the structure-activity relationships (SAR) of pyrrole-2-carboxamide derivatives has demonstrated that the nature of the substituents on both the pyrrole nitrogen and the amide is critical for their biological function. For instance, in the development of inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), a key target for anti-tuberculosis drugs, the substitution pattern on the pyrrole-2-carboxamide scaffold plays a pivotal role in determining the inhibitory potency. nih.gov While some studies have indicated that the presence of hydrogen bond donors on the pyrrole and carboxamide nitrogens can be crucial for activity, the exploration of N,N-dialkyl substitution offers a pathway to modulate properties such as lipophilicity and cell permeability, which are key factors in drug design.

The synthesis of N-substituted pyrrole derivatives is a well-established area of organic chemistry, with various methods available for the introduction of alkyl groups at the N1 position. mdpi.com This accessibility allows for the systematic exploration of how different alkyl chains impact the biological profile of the pyrrole-2-carboxamide core. The dibutyl substitution in this compound, for example, introduces a significant degree of lipophilicity, which can enhance the interaction of the molecule with hydrophobic pockets in biological targets.

While direct studies on this compound in the context of natural product analog development are not extensively documented, the principles derived from related research provide a strong rationale for its potential. For example, the development of analogs of the marine alkaloid oroidin (B1234803) has shown that N-alkylation of the pyrrole ring can lead to enhanced biological activity. This underscores the value of exploring diverse substitution patterns at this position.

The following table provides examples of how modifications to the pyrrole-2-carboxamide scaffold, including N-alkylation, can influence biological activity, thereby highlighting the potential areas of application for this compound as a building block for novel analogs.

| Parent Compound/Scaffold | Modification | Observed Effect on Biological Activity | Potential Implication for this compound |

| Pyrrole-2-carboxamide | Introduction of bulky substituents on the carboxamide | Improved anti-tuberculosis activity. nih.gov | The dibutyl groups on the amide could serve as bulky substituents to enhance potency. |

| Oroidin (Marine Alkaloid) | N-methylation of the pyrrole ring | Increased inhibition and dispersion of bacterial biofilms. | N-alkylation with butyl groups could modulate antibacterial and antibiofilm properties. |

| Pyrrole-2-carboxamide | N-benzylation | Synthesis of derivatives with potential antimicrobial activity. researchgate.net | The N-butyl group can be systematically varied to optimize antimicrobial efficacy. |

The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry. The use of versatile scaffolds like this compound allows researchers to systematically probe the structural requirements for biological activity and to fine-tune molecular properties to develop new and effective therapeutic agents. The lipophilic nature conferred by the dibutyl groups, combined with the proven biological relevance of the pyrrole-2-carboxamide core, positions this compound as a valuable tool in the ongoing quest for novel bioactive compounds inspired by nature.

Future Directions and Emerging Research Opportunities

Innovation in Green and Sustainable Synthetic Methodologies

The future synthesis of N1-dibutyl-1H-pyrrole-2-carboxamide will likely pivot towards more environmentally benign and efficient methods. Traditional synthetic routes are progressively being replaced by greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govsemanticscholar.org

Key areas of innovation include:

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, thereby reducing solvent usage and purification needs. The Paal-Knorr synthesis, a classic method for creating pyrroles, has been successfully adapted to one-pot procedures under flow conditions. semanticscholar.orguc.pt

Eco-Friendly Catalysts and Solvents: There is a growing trend to replace harsh chemical catalysts and volatile organic solvents. semanticscholar.org Research has demonstrated the use of recyclable catalysts and greener solvents like lactic acid for pyrrole (B145914) synthesis. semanticscholar.org Ionic liquids are also being explored as both catalysts and solvents for the synthesis of N-aryl pyrroles.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as effective methods to accelerate reaction rates and improve yields, often under solvent-free conditions. nih.govsemanticscholar.org For instance, the use of ultrasound has been shown to increase the rate of reaction in pyrrole synthesis and avoid the need for high temperatures. semanticscholar.org

| Strategy | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Utilizes high-frequency sound waves to induce cavitation, increasing reaction rates. | Faster reactions, higher yields, and milder conditions. | semanticscholar.org |

| Microwave-Assisted Synthesis | Employs microwave radiation to heat reactions directly and efficiently. | Rapid heating, reduced reaction times, and often solvent-free conditions. | nih.gov |

| Use of Greener Solvents | Replacing traditional volatile organic compounds with more benign alternatives like water or lactic acid. | Reduced environmental impact and improved safety. | semanticscholar.org |

| Catalysis with Ionic Liquids | Employing non-volatile, recyclable ionic liquids as catalysts and/or reaction media. | Easy catalyst separation and reuse, leading to a more sustainable process. |

Harnessing Flow Chemistry and Automation for Compound Synthesis

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and control. This technology is increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles. mdpi.comworktribe.com For this compound, adopting flow chemistry could lead to more efficient and reproducible production.

Future research in this area will likely focus on:

Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt

Sequential and Telescoped Synthesis: Flow chemistry setups can integrate multiple reaction and purification steps into a single continuous process, streamlining the synthesis of complex molecules. mit.edu This has been demonstrated for the synthesis of various heterocyclic compounds and could be adapted for pyrrole-2-carboxamides. uc.pt

Automation and High-Throughput Synthesis: Automated flow synthesis platforms can accelerate the discovery and optimization of new derivatives by rapidly producing libraries of related compounds for screening. mit.educhimia.ch

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid de novo design of molecules with specific desired properties. nih.govmit.edu For this compound, these computational tools can be used to:

Generate Novel Analogues: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to propose new pyrrole-2-carboxamide structures with potentially enhanced biological activity or improved physicochemical properties. chimia.ch

Predict Biological Activity and Properties: AI/ML models can predict the biological targets, efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Optimize Synthetic Routes: Computer-aided synthesis planning can identify the most efficient and cost-effective synthetic pathways for producing target molecules, including novel derivatives of this compound. mit.edu

Exploration of Novel Biological Targets in Non-Clinical Models

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore present in molecules with a wide range of biological activities. mdpi.comresearchgate.net While much of the recent focus has been on their antibacterial properties, future research could uncover new therapeutic applications.

Current and potential areas of investigation include:

Antitubercular Agents: Several pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the transport of mycolic acids in Mycobacterium tuberculosis. nih.govacs.orgnih.gov Further structural modifications to the this compound core could lead to new and effective treatments for drug-resistant tuberculosis.

Antibacterial Agents: Pyrrolamides have also been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, making them promising candidates for broad-spectrum antibacterial drugs. researchgate.net Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Other Therapeutic Areas: The versatility of the pyrrole ring suggests potential for activity in other areas, including as antiviral, antifungal, anticancer, and neuroprotective agents. mdpi.comnih.gov Non-clinical studies using cell-based assays and animal models will be crucial in exploring these possibilities.

| Biological Activity | Potential Target | Relevance for this compound | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterial Membrane Protein Large 3 (MmpL3) | High potential for developing new treatments for drug-resistant tuberculosis. | nih.govacs.orgnih.gov |

| Antibacterial | DNA Gyrase | Potential for broad-spectrum antibacterial agents. | researchgate.net |

| Antifungal | Various fungal-specific enzymes or pathways | An underexplored area with potential for new antifungal drugs. | mdpi.com |

| Anticancer | Kinases, topoisomerases, etc. | The pyrrole scaffold is present in some anticancer agents, suggesting this as a viable research avenue. | mdpi.comnih.gov |

| Neuroprotective | Receptors and enzymes in the central nervous system | Potential for addressing neurodegenerative diseases. | nih.gov |

Expanding Applications in Environmental and Analytical Chemistry

Beyond pharmaceuticals, the chemical properties of pyrrole and its derivatives lend themselves to applications in materials science, environmental remediation, and analytical chemistry. algoreducation.comnumberanalytics.com

Future research could explore the use of this compound as a building block for:

Conductive Polymers and Materials: Pyrrole can be polymerized to form conductive materials used in electronics, such as sensors and organic light-emitting diodes (OLEDs). algoreducation.comnumberanalytics.com The specific substitutions on this compound could be tailored to create polymers with unique properties.

Sensors for Environmental Monitoring: The ability of the pyrrole ring to interact with various molecules and ions makes it a candidate for use in chemical sensors designed to detect pollutants or other substances in the environment. algoreducation.com

Environmental Remediation: Calix mdpi.compyrroles, larger macrocyclic compounds containing pyrrole rings, have been investigated for their ability to bind and remove harmful pollutants from water. jyu.fi This suggests that materials incorporating the pyrrole-2-carboxamide motif could be developed for similar environmental cleanup applications.

Dyes and Pigments: Pyrrole derivatives are used in the creation of lightfast pigments. wikipedia.org The chromophoric properties of new derivatives could be explored for applications in this area.

Q & A

Q. What are the standard protocols for synthesizing N1-dibutyl-1H-pyrrole-2-carboxamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyrrole-2-carboxylic acid derivatives and dibutylamine. Key steps include:

- Reaction Optimization : Use anhydrous conditions (e.g., dry DMF as solvent) and catalysts like HOBt/DCC for amide bond formation.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Purity Validation :

- HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).

- Melting Point Analysis (compare to literature values if available).

- Spectroscopic Confirmation : ¹H/¹³C NMR (compare to NIST reference data for analogous pyrrole derivatives ).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR to confirm substitution patterns (e.g., pyrrole ring protons vs. butyl chain protons).

- ¹³C NMR for carbonyl (C=O) and quaternary carbon identification.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction with SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., DFT functional, basis sets) to ensure alignment with experimental conditions (solvent, temperature).

- Step 2 : Perform heteronuclear correlation NMR experiments (e.g., HSQC, HMBC) to validate spin-spin coupling and long-range connectivity.

- Step 3 : Cross-validate using alternative techniques (e.g., IR spectroscopy for carbonyl stretching frequencies; compare to NIST data ).

- Step 4 : Apply Bayesian statistical analysis to quantify confidence intervals between predicted and observed data .

Q. What strategies are recommended for optimizing the synthetic yield of this compound in solvent-sensitive reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading).

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Solvent Selection : Prioritize low-polarity solvents (e.g., toluene) to minimize side reactions; validate via kinetic studies.

- Workflow Triangulation : Combine quantitative yield data, spectroscopic validation, and computational modeling (e.g., MD simulations) to identify bottlenecks .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for biological applications?

- Methodological Answer :

- SAR Workflow :

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer :

- Re-evaluate Experimental Conditions : Ensure shake-flask or HPLC methods for LogP determination are standardized (pH, temperature).

- Theoretical Calibration : Compare multiple software predictions (e.g., ChemAxon, ACD/Labs) and adjust atom-type contributions.

- Alternative Metrics : Use chromatographic retention indices (e.g., HPLC-derived LogD) as a proxy for validation .

Structural and Crystallographic Challenges

Q. What are the best practices for resolving disordered butyl chains in the X-ray crystal structure of this compound?

- Methodological Answer :

- Refinement Strategies :

- Apply SHELXL’s PART and SUMP instructions to model disorder.

- Use restraints (e.g., DFIX, SIMU) to maintain realistic bond lengths/angles.

- Validate thermal displacement parameters (ADPs) with the CheckCIF tool.

- Complementary Data : Compare with solid-state NMR to confirm chain conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.